4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC). It has been found to have potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide exerts its anticancer effects by inhibiting HDAC, which leads to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound also affects non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which contribute to its diverse biological effects. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cancer cells and normal cells. These include the inhibition of cell proliferation, migration, and invasion, the induction of cell cycle arrest and apoptosis, the modulation of DNA damage response and repair, and the regulation of immune response and angiogenesis. This compound has also been reported to affect the metabolism of glucose, lipids, and amino acids, which may contribute to its therapeutic efficacy and toxicity.
Advantages and Limitations for Lab Experiments
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility, as well as its availability from commercial sources. However, this compound also has some limitations, such as its potential for off-target effects, toxicity, and resistance, which require careful consideration in experimental design and interpretation. This compound may also have different effects in different cell types and contexts, which highlights the importance of validating its biological effects in relevant models and systems.
Future Directions
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the molecular targets and downstream pathways of this compound in cancer and other diseases.
2. Developing new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetics.
3. Exploring the combination of this compound with other anticancer agents or immunotherapies for enhanced efficacy and reduced toxicity.
4. Studying the role of this compound in epigenetic regulation, stem cell differentiation, and tissue regeneration.
5. Evaluating the safety and efficacy of this compound in preclinical and clinical trials for different diseases and patient populations.
Conclusion:
This compound is a promising small molecule inhibitor of HDAC with potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the molecular and cellular mechanisms of this compound and to translate its preclinical findings into clinical benefits.
Synthesis Methods
The synthesis of 4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves several steps, including the reaction of 4-bromo-2-nitrotoluene with 4-methoxymethylphenyl magnesium bromide, followed by the reduction of the nitro group and the coupling with 3-methylphenylsulfonyl chloride. The final product is obtained by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of this compound has been reported in several studies, and the yield and purity of the product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in other diseases, such as neurodegenerative disorders, inflammatory diseases, and viral infections.
properties
IUPAC Name |
4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-24(20-8-4-3-5-9-20)29(26,27)21-10-6-7-19(15-21)23-22(25)18-13-11-17(12-14-18)16-28-2/h3-15H,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCZHPFGOZZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270371 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.